molecular formula C5H4Br2N2 B189410 3-Amino-2,6-dibromopyridine CAS No. 39856-57-0

3-Amino-2,6-dibromopyridine

Cat. No. B189410
CAS RN: 39856-57-0
M. Wt: 251.91 g/mol
InChI Key: CRTOIQFRVBJJRI-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

2,6-dibromopyridin-3-amine (4.235 g, 16.8 mmol) was dissolved in acetone and acetyl isothiocyanate (1.85 ml, 21.0 mmol) was added. The flask was fit with a reflux condensor and placed in a preheated oil bath (65-70° C.) and stirred under nitrogen for 2.5 hours. Then, the reaction was cooled to room temperature, poured into water, and filtered. The solid was washed with water, saturated sodium bicarbonate, and water again, and then collected and dried under high vacuum to afford N-(5-bromothiazolo[5,4-b]pyridin-2-yl)acetamide (5.54 g, Yield >100%).
Quantity
4.235 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([Br:9])[N:3]=1.[C:10]([N:13]=[C:14]=[S:15])(=[O:12])[CH3:11].O>CC(C)=O>[Br:9][C:4]1[N:3]=[C:2]2[S:15][C:14]([NH:13][C:10](=[O:12])[CH3:11])=[N:8][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4.235 g
Type
reactant
Smiles
BrC1=NC(=CC=C1N)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
C(C)(=O)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
(65-70° C.) and stirred under nitrogen for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water, saturated sodium bicarbonate, and water again
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)SC(=N2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 121.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.